6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine
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Description
6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a chemical compound with the empirical formula C5H6ClN3 . It is a derivative of pyrimidinamine, which is a key structural component of a variety of important biological molecules . Pyrimidinamine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring linked to a quinazoline ring. The pyrimidine ring contains nitrogen atoms at positions 1 and 3, while the quinazoline ring contains nitrogen atoms at positions 1 and 3 and a chlorine atom at position 6 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 143.57, a solid form, and a melting point of 138-142 °C . It is also worth noting that the compound has a SMILES string representation of CNc1cc (Cl)ncn1 .Mechanism of Action
Target of Action
The primary target of 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Mode of Action
The compound interacts with its target by inhibiting the PI3Kα . This inhibition leads to cell cycle arrest at the G2/M phase and induces cell apoptosis . The compound’s interaction with its target results in changes in the cell cycle and cell survival .
Biochemical Pathways
The affected pathway is the PI3K-AKT pathway . Abnormal activation of this pathway is often identified as one of the major factors resulting in tumorigenesis, progression, and poor prognosis . By inhibiting PI3Kα, the compound can potentially disrupt this pathway and its downstream effects, which include cell growth, proliferation, and survival .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of cell cycle arrest at the G2/M phase and cell apoptosis . These effects are achieved through the inhibition of PI3Kα, which disrupts the PI3K-AKT pathway and its downstream effects .
Properties
IUPAC Name |
6-chloro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVKDVMXJFCNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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